N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
This compound features a pyrimidine core substituted with a 4-methoxyphenylamino group at position 4 and a 6-methyl group. A thiazole-5-carboxamide moiety is linked via an ethylenediamine bridge, with additional methyl groups at positions 2 and 4 of the thiazole ring. The 4-methoxy substituent may enhance solubility and influence target selectivity compared to halogenated analogs.
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-12-11-17(25-15-5-7-16(28-4)8-6-15)26-20(23-12)22-10-9-21-19(27)18-13(2)24-14(3)29-18/h5-8,11H,9-10H2,1-4H3,(H,21,27)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXJGLIPMXAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetCathepsin S , a key protease responsible for the removal of the invariant chain from MHC class II molecules.
Mode of Action
It’s likely that it interacts with its target through a process ofbinding and inhibition , similar to other compounds with analogous structures.
Biochemical Pathways
Given its potential target, it may influence theantigen presentation pathway in immune responses.
Biochemical Analysis
Biochemical Properties
The presence of the methoxyphenyl and pyrimidinyl groups suggest that it could potentially interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific molecular context and could involve a range of non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions.
Cellular Effects
Given its structure, it could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and activity against various pathogens, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethylthiazole-5-carboxamide. Its molecular formula is , with a molecular weight of 373.46 g/mol. The structure features a thiazole ring, a pyrimidine moiety, and a methoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common method includes the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4-amine, followed by coupling with pivaloyl chloride under basic conditions. This method allows for the generation of the desired product with high purity and yield.
The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. The compound may inhibit enzymes or receptors critical for cellular function, thereby exerting its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrimidine compounds possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results:
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial effect | 62.5 |
| Escherichia coli | Moderate antibacterial effect | 32.6 |
| Candida albicans | Antifungal activity | 32–42 |
These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition. For instance, related thiazole derivatives have shown effectiveness against melanoma and prostate cancer cells at low nanomolar concentrations .
Case Studies
- Antibacterial Screening : A study on thiazole derivatives highlighted that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli. The introduction of specific substituents on the phenyl ring enhanced activity levels significantly .
- Antifungal Effects : Another investigation focused on antifungal properties revealed that certain derivatives showed higher efficacy against fungal strains such as A. niger and C. albicans, outperforming standard antifungal agents like fluconazole .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole and pyrimidine compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.
- Antibacterial Properties : Studies indicate that certain derivatives exhibit weak to moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . For instance, modifications in the carboxamide structure have been linked to enhanced antibacterial activity, making this compound a candidate for further development in antibacterial therapies.
- Antifungal Properties : The compound has also shown antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections . The mechanism of action appears to involve disruption of cell membrane integrity or inhibition of cell wall synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.
- Cell Line Studies : Research indicates that related compounds demonstrate cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma . The compound's efficacy can be attributed to its ability to interfere with cellular signaling pathways involved in cancer progression.
Immunomodulatory Effects
Some studies have pointed towards the immunomodulatory effects of similar compounds. The ability of thiazole and pyrimidine derivatives to modulate immune responses can be crucial in developing therapies for autoimmune diseases and enhancing vaccine efficacy.
- Mechanisms of Action : These compounds may enhance or suppress immune responses by affecting cytokine production or altering the activity of immune cells such as macrophages and lymphocytes . Understanding these mechanisms could lead to novel therapeutic strategies for managing immune-related disorders.
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide and its biological activity is a critical area of research.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and potentially increases membrane permeability |
| Dimethyl Thiazole | Contributes to binding affinity with biological targets |
| Pyrimidine Ring | Essential for interaction with nucleic acid synthesis pathways |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- In one study, a series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties, revealing that specific substitutions significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Another research effort focused on the anticancer potential of related compounds, demonstrating promising results in inhibiting tumor growth in vitro . Such findings underscore the importance of continued exploration into the pharmacological applications of this compound.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Q & A
Q. Advanced
- Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes .
- Salt Formation : Introduce sulfonic acid groups to improve aqueous solubility .
- Structural Modifications : Replace hydrophobic groups (e.g., methyl) with hydrophilic moieties (e.g., hydroxyl) while retaining activity .
How can researchers resolve discrepancies in bioactivity data across studies?
Q. Advanced
- Structural Validation : Confirm compound identity via crystallography to rule out polymorphic variations .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare functional group impacts (e.g., methoxy vs. trifluoromethyl) using structure-activity relationship (SAR) models .
What computational methods predict reactivity for novel derivatives?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
- Machine Learning : Train models on existing reaction datasets to predict coupling efficiencies .
- Retrosynthetic Analysis : Tools like ICSynth (ICReDD) decompose target molecules into feasible intermediates .
Which analytical techniques confirm purity and identity during synthesis?
Q. Basic
- HPLC : Purity assessment (≥98%) with C18 columns and UV detection .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation.
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to verify stoichiometry .
How to design a DOE for process optimization in large-scale synthesis?
Q. Advanced
- Variable Screening : Use Plackett-Burman design to prioritize factors (e.g., temperature, solvent ratio) .
- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships between variables .
- Validation : Confirm optimized conditions with triplicate runs and statistical confidence intervals (p < 0.05) .
How to validate conflicting crystallographic data for polymorphic forms?
Q. Advanced
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA) : Detect solvent loss or decomposition events affecting crystallinity .
- Synchrotron Studies : High-resolution XRD to resolve subtle lattice differences .
What role do functional groups play in target binding and selectivity?
Q. Advanced
- Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic binding pockets .
- Thiazole Carboxamide : Acts as a hydrogen bond acceptor with kinase active sites .
- Ethylamino Linker : Provides conformational flexibility for optimal target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
